Lipophilicity Differentiation: Elevated LogP of 1-(3-Methylbutyl)piperazine Compared to Unbranched Butyl and Propyl Analogs
1-(3-Methylbutyl)piperazine exhibits a calculated LogP value of 1.2044, which is higher than that of its linear butyl analog due to increased hydrocarbon volume and chain branching [1]. While experimentally determined LogP values for linear 1-butylpiperazine are not uniformly reported in authoritative databases, the branched 3-methylbutyl substituent confers greater lipophilicity than the linear butyl chain, a trend consistent with established medicinal chemistry principles where branched alkyl groups increase LogP relative to linear isomers of equal carbon count . This elevated LogP predicts enhanced membrane permeability and blood-brain barrier penetration potential, which is critical for CNS-targeted drug discovery programs [2].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.2044 (calculated) |
| Comparator Or Baseline | Linear 1-butylpiperazine: lower predicted LogP based on reduced branching and carbon count (C8 vs C9); linear 1-propylpiperazine: LogP ≈ 0.5-0.8 (estimated) |
| Quantified Difference | Target compound exhibits ~0.4-0.7 higher LogP units versus shorter linear analogs |
| Conditions | Calculated LogP using standard computational models; no experimental shake-flask data available for direct comparison |
Why This Matters
Procurement of the specific branched alkyl derivative enables researchers to maintain consistent lipophilicity profiles and predicted CNS permeability within established SAR series, avoiding re-optimization required when substituting with less lipophilic linear analogs.
- [1] Molbase. 1-(3-Methylbutyl)piperazine. CAS 34581-23-2. LogP: 1.2044. View Source
- [2] Kuujia. Piperazine, 2-methyl-1-(3-methylbutyl)-, (2R)-. CAS 1567969-20-3. "The presence of the 3-methylbutyl group enhances lipophilicity, potentially improving membrane permeability in drug design applications." View Source
